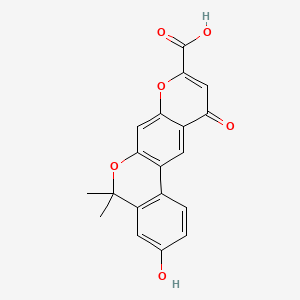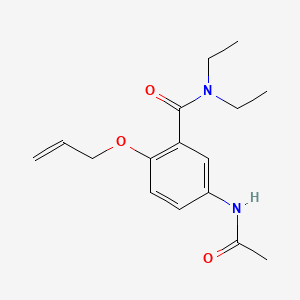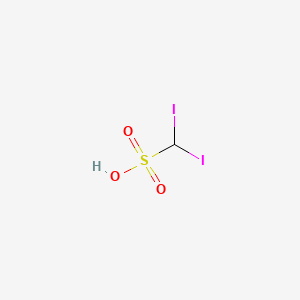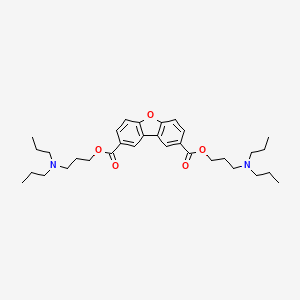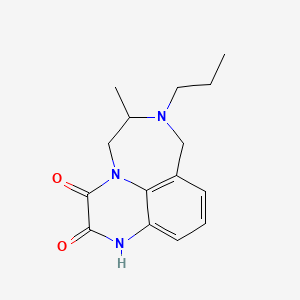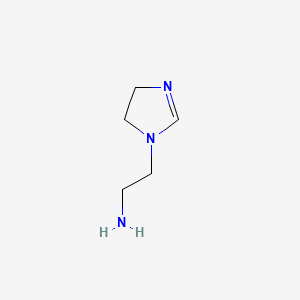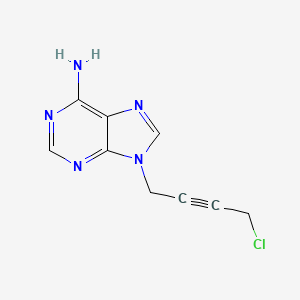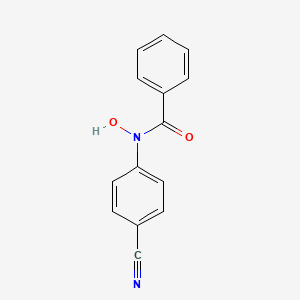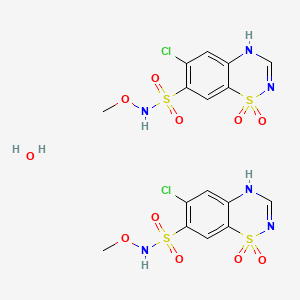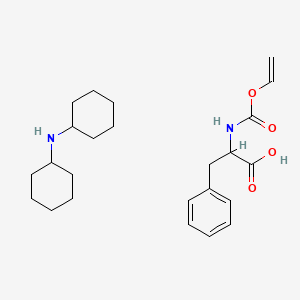
Einecs 254-685-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[(vinyloxy)carbonyl]-L-alanine involves the reaction of L-alanine with phenyl isocyanate, followed by the addition of vinyl chloroformate. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The final product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[(vinyloxy)carbonyl]-L-alanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-phenyl-N-[(vinyloxy)carbonyl]-L-alanine is utilized in several scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[(vinyloxy)carbonyl]-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-N-[(vinyloxy)carbonyl]-D-alanine
- 3-phenyl-N-[(vinyloxy)carbonyl]-glycine
- 3-phenyl-N-[(vinyloxy)carbonyl]-serine
Uniqueness
3-phenyl-N-[(vinyloxy)carbonyl]-L-alanine stands out due to its specific stereochemistry and the presence of the vinyl group, which imparts unique reactivity and properties. This makes it particularly valuable in applications requiring precise molecular interactions and modifications.
Properties
CAS No. |
39897-20-6 |
|---|---|
Molecular Formula |
C24H36N2O4 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2-(ethenoxycarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H13NO4.C12H23N/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,10H,1,8H2,(H,13,16)(H,14,15);11-13H,1-10H2 |
InChI Key |
GNGIRZHRNUHEDE-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


